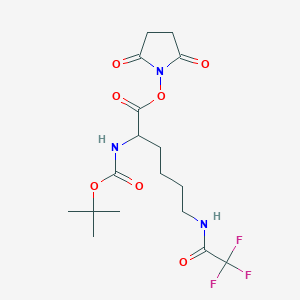![molecular formula C10H11N4Na2O8P B13392581 disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)
disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5’-inosinate is a compound widely used in the food industry as a flavor enhancer. It is the disodium salt of inosinic acid and is known for its ability to provide the umami taste, often in synergy with monosodium glutamate (MSG) . This compound is commonly found in various processed foods such as instant noodles, potato chips, and snacks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 5’-inosinate can be synthesized through the fermentation of sugars using bacterial strains. The fermentation process involves the conversion of a carbon source, such as sugar, into inosine. This inosine is then reacted with phosphoryl chloride to produce inosinic acid, which is subsequently neutralized to obtain disodium 5’-inosinate .
Industrial Production Methods: Industrial production of disodium 5’-inosinate often involves the crystallization process. This method includes several steps: separating and removing the fungal body from the fermentation liquid, condensing the liquid, adjusting the pH, warming the liquid to dissolve pre-crystallized disodium 5’-inosinate, cooling the liquid, and finally adding a hydrophilic organic solvent to crystallize the compound .
Chemical Reactions Analysis
Types of Reactions: Disodium 5’-inosinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions:
Oxidation: Inosine can be oxidized to produce inosinic acid using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert inosinic acid back to inosine using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like phosphoryl chloride.
Major Products: The major products formed from these reactions include inosinic acid, inosine, and various derivatives used in food and pharmaceutical industries .
Scientific Research Applications
Disodium 5’-inosinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, it serves as a nucleotide source and is involved in studies related to nucleic acid metabolism.
Medicine: Disodium 5’-inosinate is used in the development of pharmaceuticals, particularly in formulations that require flavor enhancement.
Industry: It is extensively used in the food industry as a flavor enhancer, contributing to the umami taste in processed foods
Mechanism of Action
Disodium 5’-inosinate is often compared with other flavor enhancers such as disodium guanylate and monosodium glutamate:
Disodium Guanylate: Similar to disodium 5’-inosinate, disodium guanylate is used as a flavor enhancer and works synergistically with MSG to provide the umami taste.
Monosodium Glutamate: MSG is another widely used flavor enhancer that provides the umami taste.
Uniqueness: Disodium 5’-inosinate is unique in its ability to significantly enhance the umami taste when used in combination with other flavor enhancers. Its effectiveness in lower concentrations compared to other compounds makes it a valuable additive in the food industry .
Comparison with Similar Compounds
- Disodium Guanylate
- Monosodium Glutamate
- Disodium 5’-ribonucleotides
Properties
Molecular Formula |
C10H11N4Na2O8P |
|---|---|
Molecular Weight |
392.17 g/mol |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2 |
InChI Key |
AANLCWYVVNBGEE-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)


![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane](/img/structure/B13392542.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)


![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)

![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
